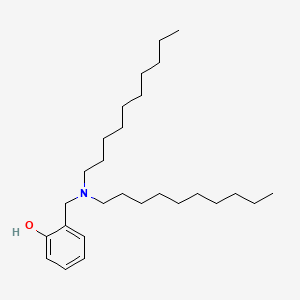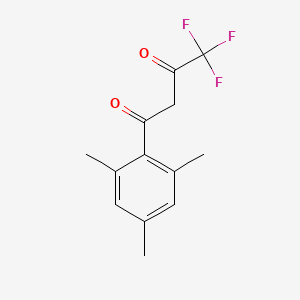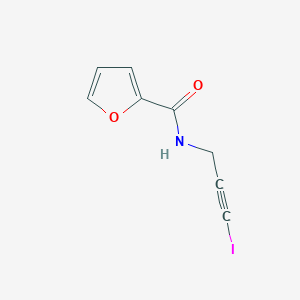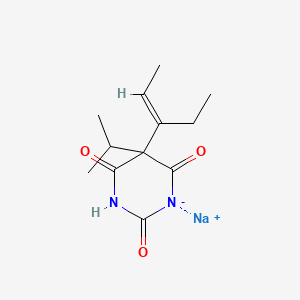
3,4-Dibromo-6-tert-butylbenzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dibromo-6-tert-butylbenzene-1,2-diol is an organic compound classified as a brominated aromatic diol Its structure consists of a benzene ring substituted with two bromine atoms at positions 3 and 4, a tert-butyl group at position 6, and hydroxyl groups at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-6-tert-butylbenzene-1,2-diol typically involves the bromination of 6-tert-butylbenzene-1,2-diol. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a controlled temperature and stirring the mixture to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3,4-Dibromo-6-tert-butylbenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of dibromoquinones.
Reduction: Formation of 6-tert-butylbenzene-1,2-diol.
Substitution: Formation of substituted benzene derivatives.
科学的研究の応用
3,4-Dibromo-6-tert-butylbenzene-1,2-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,4-Dibromo-6-tert-butylbenzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxyl groups play a crucial role in its binding affinity and reactivity. The compound can undergo redox reactions, influencing cellular pathways and biochemical processes.
類似化合物との比較
Similar Compounds
- 2,4-Dibromo-6-tert-butylbenzene-1,3-diol
- 1,2-Dibromo-4-tert-butylbenzene
- tert-Butylbenzene
Uniqueness
3,4-Dibromo-6-tert-butylbenzene-1,2-diol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
特性
CAS番号 |
63488-42-6 |
|---|---|
分子式 |
C10H12Br2O2 |
分子量 |
324.01 g/mol |
IUPAC名 |
3,4-dibromo-6-tert-butylbenzene-1,2-diol |
InChI |
InChI=1S/C10H12Br2O2/c1-10(2,3)5-4-6(11)7(12)9(14)8(5)13/h4,13-14H,1-3H3 |
InChIキー |
OYVCQRNIOCHKAU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C(=C1O)O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid](/img/structure/B14506909.png)

![3-(Pyridin-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B14506935.png)


![N-[(Thiophen-2-yl)methyl]-1,2,3-thiadiazol-5-amine](/img/structure/B14506949.png)


![N-[2,2,2-Trichloro-1-(piperidin-1-yl)ethyl]formamide](/img/structure/B14506961.png)

![4,4'-[(6-Methoxypyridin-2-yl)methylene]diphenol](/img/structure/B14506979.png)

![[4-(1-Oxooctahydro-2h-isoindol-2-yl)phenyl]acetic acid](/img/structure/B14506985.png)
